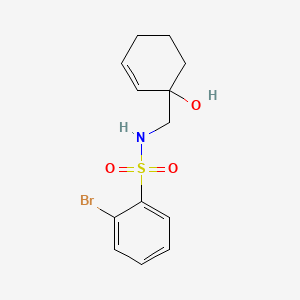

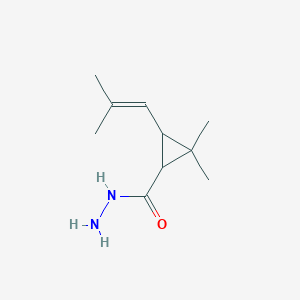

![molecular formula C19H21N3O2 B2799085 3-(1H-benzo[d]imidazol-2-yl)-4-((3,4-dimethylphenyl)amino)butanoic acid CAS No. 1021213-99-9](/img/structure/B2799085.png)

3-(1H-benzo[d]imidazol-2-yl)-4-((3,4-dimethylphenyl)amino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-benzo[d]imidazol-2-yl)-4-((3,4-dimethylphenyl)amino)butanoic acid, also known as BIBB 515, is a chemical compound that belongs to the class of selective dopamine D3 receptor antagonists. The compound has been synthesized and extensively studied for its potential use in treating various neurological and psychiatric disorders. In

Applications De Recherche Scientifique

Luminescence Sensing

Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks has demonstrated their potential as fluorescence sensors for benzaldehyde-based derivatives. These frameworks exhibit characteristic sharp emission bands sensitive to various benzaldehyde derivatives, highlighting their utility in detecting and sensing specific chemicals through luminescence mechanisms (Shi, Zhong, Guo, & Li, 2015).

Chemical Synthesis and Reactions

Studies have also explored the chemical reactivity and synthesis potential of compounds related to 3-(1H-benzo[d]imidazol-2-yl)-4-((3,4-dimethylphenyl)amino)butanoic acid. For instance, reactions involving 4-aminofurazan-3-carboxylic acid iminoester with various nucleophiles have led to the synthesis of novel compounds, demonstrating the versatility of these chemical structures in synthetic chemistry. This includes the formation of derivatives like benzo[4,5]imidazo[1,2-c][1,2,5]oxadiazolo[3,4-e]pyrimidine and 3-amino-4-(1-R-benzo[d]imidazol-2-yl)-1,2,5-oxadiazoles, which have potential applications in developing new materials or therapeutic agents (Sergievskii, Krasnoshek, Mel’nikova, & Tselinskii, 2002).

Anion Sensing

Imidazole-based chemosensors have been developed for the reversible detection of cyanide and mercury ions, showcasing the application of these compounds in environmental monitoring and safety. These sensors exhibit fluorescence quenching in the presence of CN- ions and can detect mercury ions through a reversible metal-assisted mechanism. The sensitivity and reversibility of these sensors make them valuable tools for detecting hazardous substances in various settings (Emandi, Flanagan, & Senge, 2018).

Corrosion Inhibition

Amino acid-based imidazolium zwitterions have been synthesized and evaluated as novel and green corrosion inhibitors for mild steel. These compounds exhibit significant inhibition efficiency, demonstrating the potential of benzimidazole derivatives in protecting metal surfaces against corrosion. This application is crucial for industries where metal durability and longevity are critical concerns (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).

Propriétés

IUPAC Name |

3-(1H-benzimidazol-2-yl)-4-(3,4-dimethylanilino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-12-7-8-15(9-13(12)2)20-11-14(10-18(23)24)19-21-16-5-3-4-6-17(16)22-19/h3-9,14,20H,10-11H2,1-2H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVWGAXQZNKQGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC(CC(=O)O)C2=NC3=CC=CC=C3N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

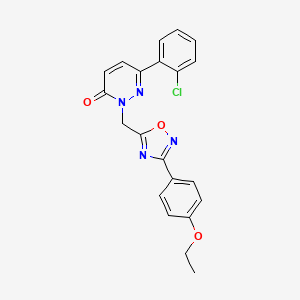

![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2799003.png)

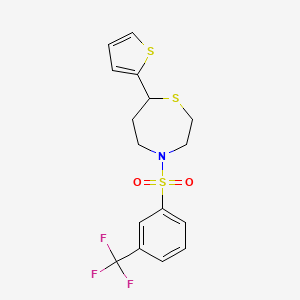

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B2799007.png)

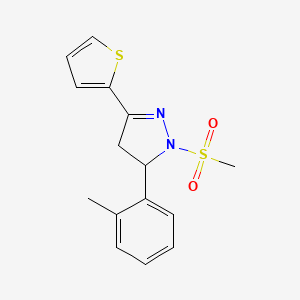

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2799009.png)

![2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide](/img/structure/B2799010.png)

![5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B2799017.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2799020.png)

![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-(2,3-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2799023.png)